molecular formula C13H17NO2 B3023282 N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide CAS No. 1316852-64-8

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Cat. No. B3023282
CAS RN: 1316852-64-8
M. Wt: 219.28
InChI Key: SQZWPRQGBZBAIZ-UHFFFAOYSA-N
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Description

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a compound that is not directly discussed in the provided papers. However, the papers do discuss various acetamide derivatives, which can provide insight into the general chemical behavior and properties of acetamide compounds. For instance, acetamide derivatives are known to exhibit a range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties . The molecular structure of acetamides can significantly influence their physical and chemical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of acetamide derivatives can be complex, involving multiple steps and the potential for various molecular conformations. For example, the synthesis of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides results in different molecular conformations co-existing within the same compound . This indicates that the synthesis process can lead to a mixture of isomers or conformers, which may have different biological activities or physical properties.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their chemical reactivity and interaction with biological targets. The crystal structure analysis of N-phenyl-N-(pyridin-4-yl)acetamide shows that the amide unit is almost planar, with significant dihedral angles between the amide plane and the attached benzene and pyridine rings . This lack of conjugation can affect the electronic properties of the molecule. Similarly, the structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide reveals an intramolecular hydrogen bond contributing to the planarity of the acetamide group .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group. The papers provided do not detail specific reactions involving this compound, but they do discuss the reactivity of similar compounds. For example, the synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines involves acetamide units reacting in a one-pot multi-component reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the planarity of the amide group and the presence of intramolecular hydrogen bonds can affect the melting point, solubility, and hydrogen bonding capability with other molecules . The electronic structure, such as the HOMO-LUMO gap, can indicate the chemical reactivity and stability of the compound . Additionally, the presence of substituents on the aromatic rings can influence the lipophilicity and, consequently, the pharmacokinetic properties of the acetamide derivatives.

properties

IUPAC Name

N-(4-phenyloxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWPRQGBZBAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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